N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-17-13-5-2-11(3-6-13)9-16-12-4-7-14-15(8-12)19-10-18-14/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUTXDFVBPILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with 4-methoxybenzylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzyl group, aromatic core modifications, and functional group replacements. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Substituent Variations on the Benzyl Group
Key Observations :
- Stereochemical Impact : Ortho-substituted analogs (e.g., 2-methoxy) exhibit lower melting points, likely due to reduced crystallinity from steric hindrance .
Core Modifications and Functional Group Replacements
Key Observations :
Data Tables Summarizing Key Comparisons
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₅H₁₅NO₃ | 257.29 | 2.8 | 0.12 |
| N-(2-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine | C₁₅H₁₅NO₃ | 257.29 | 2.6 | 0.15 |
| MDC | C₁₆H₁₄N₂O₅ | 314.29 | 3.1 | 0.07 |
Biological Activity
N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A benzo[d][1,3]dioxole moiety.
- A methoxybenzyl group attached to the nitrogen atom.
This structural configuration contributes to its lipophilicity and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines. For instance, its effects on breast cancer (MDA-MB-231), cervix carcinoma (HeLa), non-small cell lung carcinoma (A549), and colon adenocarcinoma (HT-29) have been documented.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Comparison with CA-4 |
|---|---|---|
| MDA-MB-231 | >10 | Less potent |
| HeLa | 0.43 | Similar |
| A549 | 0.38 | More potent |
| HT-29 | 0.30 | More potent |
These findings indicate that while this compound shows promise in inhibiting cell growth in specific cancer types, its effectiveness varies significantly across different cell lines.
The mechanism of action for this compound may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division.
- Apoptosis Induction : Evidence suggests that this compound may induce apoptosis in cancer cells by activating caspase pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-Methylbenzo[d][1,3]dioxol-5-amine | Dioxole ring with methyl amine | Antitumor properties | Lacks methoxy and benzyl substituents |
| 3-Ethoxybenzaldehyde | Ethoxy group on benzene | Mild antimicrobial activity | No dioxole structure |
| 4-Methoxyphenethylamine | Methoxy group on phenethylamine | Neuroprotective effects | No dioxole or ethoxy groups |
The presence of both methoxy and benzodioxole groups in this compound enhances its biological activity compared to related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves condensation of benzo[d][1,3]dioxol-5-amine derivatives with 4-methoxybenzyl halides or aldehydes. For example, imine formation via Schiff base reactions (e.g., using glacial acetic acid as a catalyst) is a common step, as seen in analogous syntheses . Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of aromatic amines.
- Purification : Column chromatography (n-pentane:EtOAc gradients) or recrystallization improves purity .
- Yield Optimization : Use excess 4-methoxybenzyl derivatives (1.2–1.5 equiv.) and monitor reaction progress via TLC. Reported yields range from 58% to 95% depending on purification efficiency .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.7–3.8 ppm, benzodioxole protons at δ 5.9–6.0 ppm). ¹³C NMR identifies carbonyl/aromatic carbons (e.g., benzodioxole carbons at δ 100–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₆NO₃: 270.1125) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, though crystallization may require slow evaporation from EtOAc/hexane mixtures .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with targets (e.g., serotonin receptors) by aligning the benzodioxole moiety in hydrophobic pockets .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data to design derivatives with enhanced binding .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS, focusing on hydrogen bonding and π-π stacking .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., MDA-MB-231 for anticancer assays) and control compounds (e.g., gefitinib for kinase inhibition) .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives from rapid metabolism .
- Dose-Response Curves : Use IC₅₀ values from ≥3 independent experiments to confirm potency thresholds (e.g., IC₅₀ ≈ 30 μM in invasion assays) .
Q. What are the design considerations for modifying substituents on the benzodioxole ring to enhance pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or chloro (-Cl) groups to improve metabolic stability and target affinity .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce off-target interactions but require optimization of synthetic routes .
- Bioisosteric Replacement : Replace the methoxy group with ethoxy or cyclopropoxy moieties to balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
